Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Methyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate.
Reduction: Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyethanol.
Substitution: Methyl 2-(5-azido-2-fluorophenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-2-fluorophenyl)-2-hydroxyacetate
- Methyl 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetate
- Methyl 2-(5-bromo-2-methylphenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can serve as a versatile handle for further functionalization through substitution reactions.
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H8BrFO3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8,12H,1H3 |
InChI Key |
HNTIHCGWHKBTMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
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